3-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
3-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, and is further functionalized with a methoxybenzenesulfonyl group and a methylphenyl group. The compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Scientific Research Applications
Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and signal transduction pathways.
Industrial Applications: It may have applications in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the available literature, triazole compounds are known to bind readily in biological systems with a variety of enzymes and receptors . This allows them to show versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Future Directions
The compound and its derivatives have shown promising antimicrobial, antitubercular, and anti-HIV activities . This suggests potential for further optimization and development into new antitubercular and anti-HIV agents . The emergence of multi-drug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) strains highlights the urgent need to develop novel druggable molecules for the co-infection treatment and strains of MDR-TB and XDR-TB .
Preparation Methods
The synthesis of 3-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a nucleophilic addition/cyclization process involving carbodiimides and diazo compounds.
Quinazoline Formation: The quinazoline moiety is often constructed through a cyclization reaction involving an amine and a carbonyl compound.
Chemical Reactions Analysis
3-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar compounds to 3-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE include other triazoloquinazolines and related heterocyclic compounds. Some examples are:
Triazoloquinazoline Derivatives: These compounds share the triazole-quinazoline core structure but differ in their functional groups.
Quinazolinotriazolobenzodiazepines: These compounds have an additional benzodiazepine ring fused to the triazoloquinazoline core.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(2-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-15-7-3-5-9-19(15)24-21-18-8-4-6-10-20(18)28-22(25-21)23(26-27-28)32(29,30)17-13-11-16(31-2)12-14-17/h3-14H,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSHXEZIKBGUKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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